molecular formula C13H14BrNO3S3 B2735099 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide CAS No. 1448027-19-7

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2735099
CAS No.: 1448027-19-7
M. Wt: 408.34
InChI Key: LPHMSENBTQYQHX-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H14BrNO3S3 and its molecular weight is 408.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Facile Synthesis and Urease Inhibition A study by Noreen et al. (2017) presented a facile synthesis approach for thiophene sulfonamide derivatives, including compounds similar to 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide, via Suzuki cross-coupling reaction. These compounds were evaluated for their urease inhibition and hemolytic activities. The research found that the substitution pattern on the aromatic ring significantly affects the urease inhibition activity, highlighting the potential of these compounds in biological applications (Noreen et al., 2017).

Antibacterial and Antifungal Activities Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, investigating their antibacterial, antifungal, and cytotoxic activities. The study reveals that these compounds exhibit moderate to significant antibacterial and antifungal activities against various strains, suggesting the relevance of sulfonamide derivatives in developing antimicrobial agents (Chohan & Shad, 2011).

Anticonvulsant and Cerebrovasodilatation Effects A research article by Barnish et al. (1981) described the anticonvulsant activities of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, noting that sulfones with halo substituents generally exhibited the highest activity. This study underlines the potential of sulfonamide derivatives in developing anticonvulsant therapies and their effects on cerebral blood flow (Barnish et al., 1981).

Interaction with Biological Targets

Carbonic Anhydrase Inhibition for Glaucoma Treatment Research by Prugh et al. (1991) explored the synthesis and evaluation of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models. This study aimed to optimize compounds for inhibitory potency against carbonic anhydrase and water solubility, highlighting the therapeutic potential of thiophene sulfonamides in glaucoma management (Prugh et al., 1991).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives are a focus of ongoing research due to their wide range of biological activities and their potential applications in medicinal chemistry . Future research may focus on further elucidating the biological activities of this compound and developing methods for its synthesis.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S3/c1-19-10-4-2-9(3-5-10)11(16)8-15-21(17,18)13-7-6-12(14)20-13/h2-7,11,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHMSENBTQYQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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